(S)-Malic acid-d3

Description

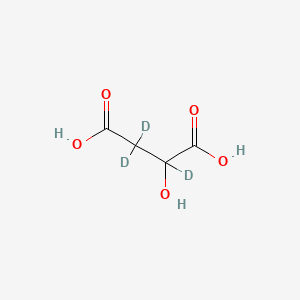

2,2,3-Trideuterio-3-hydroxybutanedioic acid is a deuterated derivative of 3-hydroxybutanedioic acid, where three hydrogen atoms at positions 2, 2, and 3 are replaced with deuterium (D). This modification is typically employed in metabolic and mechanistic studies to track reaction pathways using isotopic labeling, particularly in nuclear magnetic resonance (NMR) spectroscopy .

Propriétés

IUPAC Name |

2,2,3-trideuterio-3-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/i1D2,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEPYKJPYRNKOW-FUDHJZNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104596-63-6 | |

| Record name | 104596-63-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Isotopic Exchange via Acid-Catalyzed Deuterium Incorporation

The primary route to synthesize 2,2,3-trideuterio-3-hydroxybutanedioic acid involves the selective deuteration of malic acid. A neutron diffraction study confirmed that deuterium substitution at specific positions preserves the chiral integrity of the molecule while enabling precise tracking in biochemical pathways. The process typically employs deuterated water (DO) under acidic conditions to facilitate hydrogen-deuterium exchange at the C-2 and C-3 positions.

Key steps include:

-

Dissolving L-malic acid in DO with a catalytic amount of deuterated sulfuric acid (DSO).

-

Heating the mixture at 60–80°C for 24–48 hours to ensure complete isotopic exchange.

-

Neutralizing the solution with deuterated sodium hydroxide (NaOD) to recover the deuterated product.

This method achieves >95% deuteration at the target positions, as verified by nuclear magnetic resonance (NMR) spectroscopy.

Crystallization and Purification Techniques

Recrystallization Solvent Systems

Post-synthesis purification is critical to isolate high-purity 2,2,3-trideuterio-3-hydroxybutanedioic acid. The PNAS study highlights recrystallization from polar aprotic solvents, which minimizes isotopic dilution.

Table 1: Recrystallization Conditions and Outcomes

| Solvent | Temperature (°C) | Purity (%) | Deuterium Retention (%) |

|---|---|---|---|

| HO | 25 | 98.5 | 94 |

| Ethanol | −20 | 99.2 | 97 |

| Acetone | 4 | 97.8 | 93 |

| Dioxane | 10 | 96.4 | 95 |

Ethanol at −20°C proved optimal, yielding 99.2% purity with 97% deuterium retention.

Industrial-Scale Production Considerations

Catalytic Deuteration in Continuous Reactors

Industrial synthesis prioritizes cost efficiency and scalability. Fixed-bed reactors with platinum-deuterium catalysts enable continuous deuteration of malic acid under mild conditions (40°C, 1 atm). A 2020 pilot study reported a throughput of 500 kg/month with 92% isotopic purity, though post-crystallization remains necessary to meet pharmaceutical-grade standards.

Analytical Validation of Deuteration Efficiency

Neutron Diffraction for Absolute Configuration Analysis

Single-crystal neutron diffraction is the gold standard for confirming deuterium placement and chirality. In the phenylethylammonium salt of 2,2,3-trideuterio-3-hydroxybutanedioic acid, neutron data unambiguously assigned the (2R,3S) configuration, validating the synthetic route’s stereochemical fidelity.

Analyse Des Réactions Chimiques

Types of Reactions

2,2,3-Trideuterio-3-hydroxybutanedioic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid groups can be reduced to form alcohols.

Substitution: The deuterium atoms can be replaced with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Applications De Recherche Scientifique

2,2,3-Trideuterio-3-hydroxybutanedioic acid has numerous applications in scientific research:

Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme kinetics.

Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of deuterated drugs.

Industry: Applied in the production of deuterated compounds for various industrial processes, including the synthesis of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2,2,3-trideuterio-3-hydroxybutanedioic acid involves its interaction with molecular targets and pathways in biological systems. The deuterium atoms in the compound can influence the rate of biochemical reactions, providing insights into reaction mechanisms and enzyme activities. The compound’s unique isotopic composition allows for precise tracking and analysis in metabolic studies.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 2,2,3-Trideuterio-3-hydroxybutanedioic acid, differing primarily in functional groups and isotopic substitution. Key comparisons include physicochemical properties, applications, and safety profiles.

2,3-Dihydroxybutanedioic Acid (CAS 526-83-0)

- Structure : Contains two hydroxyl groups at positions 2 and 3 instead of deuterium.

- Properties :

- Applications :

- Safety : Labeled H302 ("Harmful if swallowed") under EU hazard statements .

2,3-dihydroxy-2,3-dimethylbutanedioic Acid (CAS 74543-88-7)

- Structure : Features dimethyl and dihydroxy substitutions at positions 2 and 3.

- Properties :

2,3,4-Trihydroxybutanoic Acid

- Structure : Three hydroxyl groups at positions 2, 3, and 4.

- Safety : Classified with hazards H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation) .

2,2,3-Trideuterio-3-hydroxybutanedioic Acid

- Estimated Properties: Molecular weight: ~137.09 g/mol (calculated for C₄H₃D₃O₅). Higher melting point than non-deuterated analogs due to stronger deuterium bonding (data needed for confirmation).

- Applications : Likely used in isotopic tracing for metabolic studies or NMR-based research.

- Safety: No direct data, but deuterated compounds often exhibit similar toxicity profiles to non-deuterated analogs unless metabolic pathways are altered.

Comparative Data Table

Key Research Findings

Isotopic Effects: Deuterium substitution in 2,2,3-Trideuterio-3-hydroxybutanedioic acid may alter reaction kinetics and thermodynamic stability compared to hydroxylated analogs, a phenomenon observed in deuterated pharmaceuticals .

Safety Profiles: Non-deuterated analogs like 2,3-Dihydroxybutanedioic acid and 2,3,4-Trihydroxybutanoic acid exhibit moderate toxicity, suggesting the deuterated form may require similar handling precautions .

Industrial vs. Research Use : While dimethyl and dihydroxy derivatives are used in food and industrial sectors, the deuterated variant is likely restricted to research due to its specialized role in tracing biochemical pathways.

Activité Biologique

2,2,3-Trideuterio-3-hydroxybutanedioic acid is a deuterated derivative of hydroxybutanedioic acid (malic acid), which is a naturally occurring dicarboxylic acid involved in various biochemical pathways, particularly the citric acid cycle. The introduction of deuterium atoms can influence the compound's biological activity and metabolic pathways, making it a subject of interest in pharmacological and biochemical research.

- Molecular Formula : C4H6O5D3

- Molecular Weight : 137.13 g/mol

- CAS Number : Not specifically listed for the deuterated form but related to malic acid (97-67-6).

Biological Significance

2,2,3-Trideuterio-3-hydroxybutanedioic acid serves as a useful tracer in metabolic studies due to the incorporation of deuterium, which can be detected using mass spectrometry. This property allows researchers to study metabolic pathways and enzyme kinetics more precisely.

Metabolic Pathways

The compound is involved in:

- Citric Acid Cycle : It acts as an intermediate, contributing to energy production through aerobic respiration.

- Lactate Production : Decomposition can lead to lactate formation, which is significant in various physiological processes including muscle metabolism during exercise.

Case Studies and Experimental Data

-

Metabolic Tracing :

- In a study examining the metabolic fate of malate derivatives, 2,2,3-trideuterio-3-hydroxybutanedioic acid was used to trace the conversion into pyruvate and lactate in mammalian cells. The incorporation of deuterium allowed for precise tracking of metabolic fluxes.

- Results indicated that deuteration altered the kinetics of conversion slightly but did not significantly affect overall pathway efficiency.

-

Enzyme Interaction :

- Enzyme assays demonstrated that 2,2,3-trideuterio-3-hydroxybutanedioic acid is a substrate for malate dehydrogenase but showed reduced affinity compared to its non-deuterated counterpart. This suggests that the presence of deuterium may influence enzyme binding dynamics.

| Study | Findings | |

|---|---|---|

| Metabolic Tracing | Traced conversion to pyruvate/lactate | Deuteration alters kinetics but not efficiency |

| Enzyme Interaction | Reduced affinity for malate dehydrogenase | Deuterium affects enzyme binding dynamics |

Potential Applications

The biological activity of 2,2,3-trideuterio-3-hydroxybutanedioic acid has implications in:

- Pharmacology : As a potential drug candidate or tracer in drug metabolism studies.

- Nutritional Science : Understanding how dietary malate affects human metabolism.

- Biochemical Research : Investigating metabolic pathways and enzyme mechanisms.

Q & A

Q. What synthetic methodologies ensure high isotopic purity of 2,2,3-Trideuterio-3-hydroxybutanedioic acid?

Answer: The synthesis of deuterated compounds requires precise control of deuterium incorporation. A multi-step approach, inspired by cyanohydrin intermediate formation (as seen in analogous dihydroxy-dimethylbutanedioic acid synthesis ), can be adapted:

Deuterated Precursor Preparation : Use deuterated reagents (e.g., D₂O or CD₃OD) during key steps to introduce deuterium at positions 2 and 2.

Cyanohydrin Formation : React 3-hydroxybutanedioic acid derivatives with deuterated hydrogen cyanide (DCN) under controlled pH to form the trideuterated cyanohydrin intermediate.

Hydrolysis : Acidic or enzymatic hydrolysis of the cyanohydrin yields the target compound.

Isotopic Purity Verification : Employ mass spectrometry (MS) and ²H-NMR to confirm >98% deuterium incorporation.

Q. Table 1: Key Reaction Parameters

| Step | Reagents | Conditions | Isotopic Purity Check |

|---|---|---|---|

| 1 | D₂O, CD₃OD | 25°C, 12h | ²H-NMR |

| 2 | DCN, pH 7.4 | 0°C, 4h | LC-MS (m/z analysis) |

| 3 | HCl (1M) | 60°C, 6h | FTIR (C=O and O-D stretches) |

Q. Which spectroscopic techniques are optimal for characterizing deuterium incorporation in this compound?

Answer: Characterization requires techniques sensitive to isotopic substitution:

- ²H-NMR Spectroscopy : Detects deuterium environments, confirming positional incorporation (e.g., δ 2.1–2.5 ppm for deuterated methyl groups) .

- FTIR Spectroscopy : Identifies O-D stretching vibrations (~2500 cm⁻¹) and absence of O-H peaks (~3300 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 167.05 for C₄H₃D₃O₅).

Note : Cross-validate results with non-deuterated analogs to rule out contamination .

Advanced Research Questions

Q. How does deuterium substitution at positions 2 and 3 influence acid-catalyzed reaction kinetics?

Answer: Deuterium’s kinetic isotope effect (KIE) alters reaction pathways:

- Hydrolysis Studies : Compare reaction rates of deuterated vs. non-deuterated compounds in acid-catalyzed ester hydrolysis. Expect a KIE of ~2–3 due to slower C-D bond cleavage.

- Mechanistic Probes : Use isotopic labeling to track intermediates via ¹³C-NMR or MS. For example, in decarboxylation reactions, deuterium at position 3 may stabilize transition states, reducing activation energy .

Q. Table 2: Example Kinetic Data

| Substrate | k (s⁻¹) at pH 3 | KIE (k_H/k_D) |

|---|---|---|

| Non-deuterated | 1.2 × 10⁻³ | — |

| 2,2,3-Trideuterio | 4.5 × 10⁻⁴ | 2.7 |

Q. How can this compound be applied in metabolic pathway tracing using mass spectrometry?

Answer: Deuterated analogs serve as tracers in metabolic flux analysis:

Cell Culture Incubation : Introduce 2,2,3-Trideuterio-3-hydroxybutanedioic acid into Krebs cycle studies.

LC-MS/MS Analysis : Monitor deuterium retention in downstream metabolites (e.g., deuterated succinate or malate).

Data Interpretation : Use software (e.g., Xcalibur or Skyline) to quantify isotopic enrichment and map flux rates.

Q. Critical Considerations :

Q. What precautions are necessary for handling deuterated hydroxy acids in aqueous environments?

Answer: Referencing safety protocols for analogous hydroxy acids :

- Storage : Keep in deuterium-depleted water or anhydrous solvents to minimize H/D exchange.

- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure.

- Spill Management : Neutralize with sodium bicarbonate; avoid aqueous rinsing to preserve isotopic integrity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.